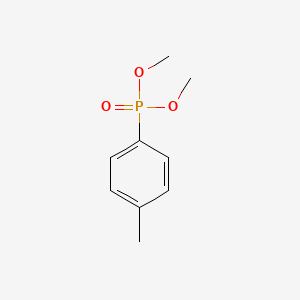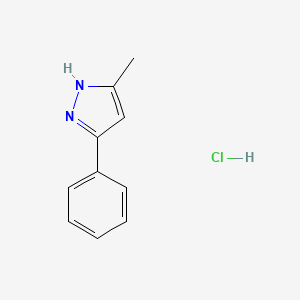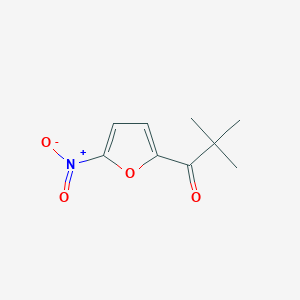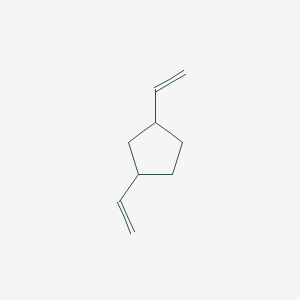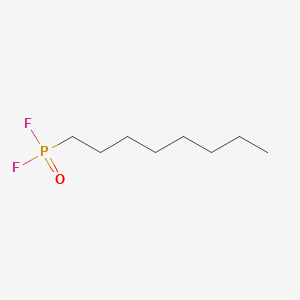![molecular formula C34H58N2O2 B14718600 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide CAS No. 21249-36-5](/img/structure/B14718600.png)
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is known for its potential pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antioxidant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide can be achieved through various synthetic routes. One common method involves the extraction of the compound from natural sources such as Phragmites australis. The extraction process typically involves the use of methanol (MeOH) at room temperature, followed by separation using column chromatography over silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve optimizing the extraction and purification processes to achieve higher yields and purity. This may include the use of advanced chromatographic techniques and large-scale extraction methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the indole ring can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The indole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield reduced indole derivatives.
Applications De Recherche Scientifique
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.
Mécanisme D'action
The mechanism of action of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate inflammatory and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
Uniqueness
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is unique due to its long tetracosanamide chain, which may impart distinct physicochemical properties compared to other indole derivatives. This structural uniqueness could influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research.
Propriétés
Numéro CAS |
21249-36-5 |
|---|---|
Formule moléculaire |
C34H58N2O2 |
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide |
InChI |
InChI=1S/C34H58N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(38)35-27-26-30-29-36-33-25-24-31(37)28-32(30)33/h24-25,28-29,36-37H,2-23,26-27H2,1H3,(H,35,38) |
Clé InChI |
QLZQXTNKCAWWES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



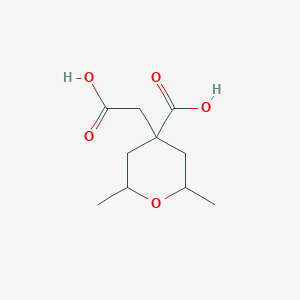
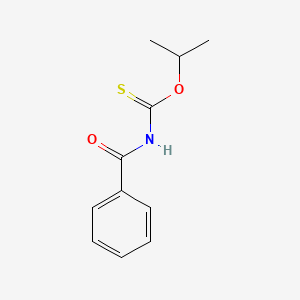
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
